molecular formula C15H11ClN2 B092147 7-chloro-5-phenyl-3H-1,4-benzodiazepine CAS No. 16398-00-8

7-chloro-5-phenyl-3H-1,4-benzodiazepine

Cat. No.: B092147
CAS No.: 16398-00-8
M. Wt: 254.71 g/mol
InChI Key: GIVYEEPCHMGCEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-5-phenyl-3H-1,4-benzodiazepine is a compound belonging to the benzodiazepine class, which is known for its wide range of biological activities and therapeutic applications. Benzodiazepines are a class of psychoactive drugs that have been widely used for their anxiolytic, anticonvulsant, sedative, and muscle relaxant properties . The compound this compound is structurally characterized by a benzene ring fused to a diazepine ring, with a chlorine atom at the 7th position and a phenyl group at the 5th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-5-phenyl-3H-1,4-benzodiazepine typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization and chlorination reactions. One common method involves the reaction of o-phenylenediamine with benzoyl chloride to form the intermediate 2-aminobenzophenone, which is then cyclized to form the benzodiazepine ring . The chlorination step is usually carried out using thionyl chloride or phosphorus pentachloride.

Industrial Production Methods: In industrial settings, the production of this compound is often carried out using continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions allows for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions: 7-chloro-5-phenyl-3H-1,4-benzodiazepine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, amines, and various substituted benzodiazepines .

Scientific Research Applications

7-chloro-5-phenyl-3H-1,4-benzodiazepine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-chloro-5-phenyl-3H-1,4-benzodiazepine involves its binding to benzodiazepine receptors in the central nervous system. These receptors are part of the gamma-aminobutyric acid (GABA) receptor complex, which mediates inhibitory neurotransmission. By binding to these receptors, the compound enhances the effect of GABA, leading to increased neuronal inhibition and resulting in its anxiolytic, anticonvulsant, and sedative effects .

Properties

CAS No.

16398-00-8

Molecular Formula

C15H11ClN2

Molecular Weight

254.71 g/mol

IUPAC Name

7-chloro-5-phenyl-3H-1,4-benzodiazepine

InChI

InChI=1S/C15H11ClN2/c16-12-6-7-14-13(10-12)15(18-9-8-17-14)11-4-2-1-3-5-11/h1-8,10H,9H2

InChI Key

GIVYEEPCHMGCEK-UHFFFAOYSA-N

SMILES

C1C=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3

Canonical SMILES

C1C=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3

16398-00-8

Origin of Product

United States

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